5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications due to its structural similarity to other bioactive molecules.
Mechanism of Action
Target of Action
It is known that the compound is part of a focused small molecule library, and both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .
Mode of Action
It is known that the compound is part of a focused small molecule library, which suggests that it may interact with its targets in a specific and selective manner .
Biochemical Pathways
It is known that the compound is part of a focused small molecule library, which suggests that it may have an impact on various biochemical pathways .
Pharmacokinetics
It is known that the compound is part of a focused small molecule library, which suggests that it may have favorable pharmacokinetic properties .
Result of Action
It is known that the compound is part of a focused small molecule library, which suggests that it may have significant biological effects .
Action Environment
It is known that the compound is part of a focused small molecule library, which suggests that it may be stable under various environmental conditions .
Biochemical Analysis
Biochemical Properties
These compounds have been identified to provide potent ligands for numerous receptors .
Cellular Effects
Related compounds have been shown to have various effects on cells . For example, some triazolopyrazine derivatives have been found to have anti-inflammatory activity and inhibit the production of certain cytokines .
Molecular Mechanism
It is known that related compounds can bind to various receptors, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine derivatives, followed by cyclization to form the triazole ring. For instance, the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization, can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and conditions that allow for high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups such as alkyl, aryl, or acyl groups .
Scientific Research Applications
Chemistry: In chemistry, 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique ring system makes it a valuable scaffold for designing new compounds with potential biological activity .
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers explore its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound derivatives are investigated for their potential as drug candidates. They are explored for their ability to modulate specific biological pathways and receptors, making them potential treatments for various diseases .
Industry: The compound is also used in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable component in drug development .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Comparison: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific ring fusion and the presence of both triazole and pyridine rings. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, while 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine shares a similar triazole ring, the presence of a pyrazine ring instead of a pyridine ring can lead to different reactivity and biological activity .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-4-9-5-7-8-6(9)3-1/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOIWLVTFRQTJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NN=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59624-08-7 | |
Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the potential therapeutic applications of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives?
A: Research indicates that this compound derivatives show promise as potential therapeutics for various conditions. For instance, these compounds have been investigated as γ-secretase modulators for potential applications in Alzheimer's disease [, ]. Additionally, studies have explored their potential as antipsychotic agents []. One derivative, dapiprazole, has demonstrated interesting pharmacological activities, including alpha-adrenergic blocking properties, suggesting potential in treating conditions like glaucoma [].
Q2: How does the structure of this compound influence its biological activity?
A: The structure of this compound derivatives plays a crucial role in their interactions with biological targets. Studies have explored modifications to this core structure to optimize its activity and selectivity. For example, researchers have synthesized a series of novel this compound derivatives as potential γ-secretase modulators, highlighting the impact of structural variations on their biological activity [, ]. These modifications may influence how the compound interacts with its target, ultimately impacting its potency and selectivity for specific applications.
Q3: Can you provide an example of how this compound is used as a building block in synthesizing other compounds?
A: One notable example is the utilization of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-alph]pyridine in the preparation of sitagliptin intermediates []. Sitagliptin is a commercially available drug used in the treatment of type 2 diabetes. This example illustrates the versatility of this compound derivatives as valuable building blocks in medicinal chemistry, contributing to the development of new therapeutic agents.
Q4: Have any studies investigated the in vivo effects of dapiprazole, a this compound derivative?
A: Yes, dapiprazole has been studied in various animal models. Notably, research has explored its effects on pupillary size and intraocular pressure in rabbits []. Findings suggest that dapiprazole exhibits ocular hypotensive effects, potentially mediated through its alpha-adrenergic blocking properties. This research highlights the potential of dapiprazole as a topical treatment for glaucoma, further demonstrating the therapeutic possibilities of this compound derivatives.
Q5: What is the significance of studying the psychopharmacological profile of compounds like dapiprazole?
A: Understanding the psychopharmacological profile of a compound is crucial for evaluating its potential therapeutic applications, especially in the context of psychiatric disorders. In the case of dapiprazole, studies have demonstrated its unique psychopharmacological profile, characterized by its ability to inhibit amphetamine toxicity and alleviate withdrawal symptoms from alcohol and morphine []. While dapiprazole displays minimal activity in traditional neuroleptic models relying on dopaminergic activity, its sedative effects and influence on conditioned avoidance reflexes point towards potential applications in managing psychotic conditions such as schizophrenia and schizo-affective disorders []. This understanding guides researchers in exploring its potential for treating a range of psychiatric conditions, potentially offering alternative therapeutic strategies.
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